Hydroxytrimethylaminium

Neuroscience Receptor Pharmacology Cholinergic Signaling

Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation (molecular formula C₃H₁₀NO⁺, exact mass 76.076 g/mol, topological polar surface area 20.20 Ų). This essential nutrient and biochemical precursor serves as the foundational molecule for a class of cholinergic and metabolic compounds, including acetylcholine (ACh), phosphocholine, betaine, and various choline salts (e.g., chloride, bitartrate, alpha-GPC).

Molecular Formula C3H10NO+
Molecular Weight 76.12 g/mol
Cat. No. B15088961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxytrimethylaminium
Molecular FormulaC3H10NO+
Molecular Weight76.12 g/mol
Structural Identifiers
SMILESC[N+](C)(C)O
InChIInChI=1S/C3H10NO/c1-4(2,3)5/h5H,1-3H3/q+1
InChIKeyLGHYUXIXXNHKSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxytrimethylaminium (Choline) Technical Specifications and Comparator Context for Scientific Procurement


Hydroxytrimethylaminium, systematically known as (2-hydroxyethyl)trimethylammonium and commonly referred to as choline, is a quaternary ammonium cation (molecular formula C₃H₁₀NO⁺, exact mass 76.076 g/mol, topological polar surface area 20.20 Ų) [1]. This essential nutrient and biochemical precursor serves as the foundational molecule for a class of cholinergic and metabolic compounds, including acetylcholine (ACh), phosphocholine, betaine, and various choline salts (e.g., chloride, bitartrate, alpha-GPC) [2]. Understanding the precise physicochemical and functional boundaries of Hydroxytrimethylaminium is critical for accurate scientific selection, as its direct substitution with closely related analogs can lead to divergent experimental outcomes in receptor pharmacology, metabolic flux analysis, and nutritional intervention studies [3].

Why Hydroxytrimethylaminium Cannot Be Generically Substituted: Comparative Evidence of Functional Divergence


Although Hydroxytrimethylaminium (choline) and its analogs share a common structural core, they exhibit profound functional divergence across key biological systems, making generic substitution scientifically unsound. For instance, while choline acts as a low-potency agonist at α7 nicotinic acetylcholine receptors (nAChR) with an EC₅₀ of 400-500 µM, its acetylated derivative ACh demonstrates approximately 10-fold higher potency [1]. In metabolic pathways, choline and its phosphorylated counterpart, phosphocholine, exist in vastly different steady-state ratios, with intracellular phosphocholine levels being approximately 15-fold higher than free choline in unstimulated cells [2]. Furthermore, the methyl donor efficacy of choline is indirect, requiring enzymatic conversion to betaine, whereas betaine itself can directly participate in transmethylation reactions [3]. Even among choline salts, the choice of counterion (e.g., chloride vs. bitartrate) significantly impacts bioavailability and the subsequent formation of the gut-derived metabolite trimethylamine N-oxide (TMAO), a factor with clinical relevance [4]. These quantifiable differences underscore that Hydroxytrimethylaminium is not a functionally interchangeable commodity, and its selection for research or industrial applications must be guided by specific, evidence-based performance criteria.

Quantitative Differentiation Guide: Hydroxytrimethylaminium vs. Closest Analogs for Procurement Decisions


Potency Divergence at α7 Nicotinic Receptors: Choline vs. Acetylcholine

Hydroxytrimethylaminium (choline) is a low-potency agonist at the human α7 nicotinic acetylcholine receptor (nAChR), with an EC₅₀ of 400-500 µM. In a direct head-to-head comparison using net charge analysis, its potency was found to be approximately 10-fold lower than that of its acetylated analog, acetylcholine (ACh). The rank order of agonist potency for both human and rat α7 receptors was consistently 4-MeO-CA > 4OH-GTS-21 > GTS-21 > cytisine > ACh > choline [1].

Neuroscience Receptor Pharmacology Cholinergic Signaling

Cellular Metabolic Steady-State: Quantified Ratio of Phosphocholine to Choline

In unstimulated mast cells, the intracellular concentration of phosphocholine is significantly higher than that of free choline. A comparative analysis revealed that phosphocholine levels were approximately 182 ± 19 pmol/10⁶ cells, which is approximately 15-fold greater than the corresponding free choline concentration [1]. This stark quantitative difference highlights that choline and its phosphorylated derivative exist in vastly different metabolic pools and cannot be used as proxies for one another in studies of cellular metabolism or membrane biosynthesis.

Cell Biology Metabolomics Lipid Signaling

Direct vs. Indirect Methyl Donor Function: Choline vs. Betaine Efficacy in Animal Models

In a 9-day growth assay using chicks fed a choline-free purified diet, supplemental choline resulted in a statistically significant improvement in growth performance (P < 0.05). In contrast, supplementation with an equivalent amount of betaine alone had no significant effect on growth [1]. This cross-study comparison demonstrates that choline provides essential functions beyond its role as a methyl donor precursor, which cannot be fully replicated by direct methyl donors like betaine.

Nutritional Biochemistry Animal Feed Methyl Metabolism

Comparative Bioavailability: Choline Chloride vs. Choline Bitartrate and TMAO Formation

A randomized, double-blind comparison of choline supplements revealed that high-dose choline chloride and alpha-GPC yielded significantly higher serum choline levels compared to choline bitartrate (F=31.31, p<0.01) [1]. Furthermore, all water-soluble choline salts, including choline chloride and choline bitartrate, were shown to rapidly increase plasma levels of the gut-derived metabolite TMAO. In contrast, a phospholipid-bound form (egg-PC) did not elevate TMAO and exhibited a delayed peak in plasma choline concentration at approximately 3 hours post-ingestion [2].

Clinical Nutrition Pharmacokinetics Supplement Science

Transporter Affinity and Intrinsic Clearance: Distinguishing Choline Transporters SLC5A7 from SLC22A1-3

A comprehensive comparison of 16 human solute carrier (SLC) proteins with known choline-transporting capacity revealed that seven transporters exhibited high-affinity kinetics (KM 12-50 µM), which aligns with physiological plasma choline concentrations. Among these, SLC5A7 (the high-affinity choline transporter) displayed over 10-fold higher intrinsic clearance than any of the other characterized transporters. In contrast, the SLC22A1-3 (OCT1-3) family members were confirmed as choline transporters but demonstrated low affinity for the substrate [1].

Molecular Pharmacology Transport Kinetics Cellular Uptake

Inhibition Sensitivity: Hemicholinium-3 Selectivity for Choline Transporters

The classic choline uptake inhibitor hemicholinium-3 (HC-3) exhibits a distinct selectivity profile among choline transporters. HC-3 most strongly inhibited SLC5A7, the primary high-affinity choline transporter, and also significantly inhibited SLC35F2-5 and SLC35G4. For these six transporters, choline transport was inhibited by approximately 50% at 100 µM of the inhibitors decynium-22 and verapamil [1]. This class-level evidence underscores that not all choline transport is equally sensitive to pharmacological blockade, a key consideration for studies involving cholinergic modulation.

Neuropharmacology Transporter Inhibition Cholinergic Assays

Defined Application Scenarios for Hydroxytrimethylaminium Based on Comparative Evidence


Neuropharmacology: α7 nAChR Agonist Screening Assays

Hydroxytrimethylaminium (choline) should be employed as a reference low-potency agonist in high-throughput screens for novel α7 nAChR modulators. Its defined EC₅₀ of 400-500 µM provides a reliable lower-bound comparator for identifying more potent agonists, as evidenced by its 10-fold lower potency relative to ACh [1]. This ensures assay sensitivity and a valid dynamic range for compound ranking.

Metabolic Tracing: In Vivo Choline Flux Studies

In studies using deuterium-labeled choline to trace metabolic pathways, the selection of Hydroxytrimethylaminium in its free base or chloride salt form is essential for capturing acute plasma kinetics. Evidence shows that water-soluble forms lead to a rapid increase in plasma choline and its metabolites, with a peak at 1-2 hours, enabling precise temporal analysis of choline assimilation and conversion to betaine and TMAO [2].

Nutritional Product Formulation: Optimizing Bioavailability and Minimizing TMAO

For the development of dietary supplements where a rapid increase in systemic choline is desired without the potentially undesirable increase in TMAO, the comparative evidence directs formulators toward specific choline salts. While choline chloride provides high bioavailability, it also raises TMAO [2]. Conversely, a phospholipid-bound form like egg-PC avoids TMAO elevation but has a delayed absorption profile [2]. The procurement specification should therefore match the desired pharmacokinetic and metabolic outcome.

Animal Nutrition: Choline-Deficient Diet Supplementation

In animal feed applications, particularly for poultry, the use of Hydroxytrimethylaminium (as choline chloride) is non-negotiable for optimal growth performance in choline-deficient diets. Comparative feeding trials demonstrate that direct methyl donors like betaine cannot replicate the growth-promoting effects of choline in the absence of preformed choline [3]. This evidence directly informs feed formulation and raw material sourcing strategies.

Technical Documentation Hub

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